4-Bromo-2-((4-methoxybenzyl)oxy)pyridine
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Overview
Description
“4-Bromo-2-((4-methoxybenzyl)oxy)pyridine” is a chemical compound with the CAS Number: 1240620-32-9 . It has a linear formula of C13H12BrNO2 . The compound has a molecular weight of 294.15 . The IUPAC name for this compound is 4-bromo-2-[(4-methoxybenzyl)oxy]pyridine .
Molecular Structure Analysis
The InChI code for “4-Bromo-2-((4-methoxybenzyl)oxy)pyridine” is 1S/C13H12BrNO2/c1-16-12-4-2-10(3-5-12)9-17-13-8-11(14)6-7-15-13/h2-8H,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
While specific chemical reactions involving “4-Bromo-2-((4-methoxybenzyl)oxy)pyridine” are not available, similar compounds have been used in catalytic protodeboronation of pinacol boronic esters .Scientific Research Applications
Organic Synthesis
Specific Scientific Field
Organic chemistry.
Application Summary
4-Bromo-2-((4-methoxybenzyl)oxy)pyridine serves as a versatile reagent in organic synthesis. It participates in various reactions, such as nucleophilic substitutions, palladium-catalyzed cross-couplings, and protecting group manipulations.
Experimental Procedures
Researchers use this compound as a starting material or intermediate. For instance, it can undergo Suzuki-Miyaura cross-coupling reactions to form more complex molecules. Additionally, it acts as a protecting group for hydroxyl functionalities.
Results and Outcomes
The successful synthesis of target molecules demonstrates the compound’s utility in organic transformations. Researchers optimize reaction conditions and yield through systematic experimentation.
These are just three of the six applications for 4-Bromo-2-((4-methoxybenzyl)oxy)pyridine. Its versatility makes it a valuable tool in scientific research across multiple disciplines. If you’d like further details or additional applications, feel free to ask!
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-[(4-methoxyphenyl)methoxy]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-16-12-4-2-10(3-5-12)9-17-13-8-11(14)6-7-15-13/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEYUAMTSNHWBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NC=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677527 |
Source
|
Record name | 4-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-((4-methoxybenzyl)oxy)pyridine | |
CAS RN |
1240620-32-9 |
Source
|
Record name | 4-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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